molecular formula C20H25ClN4 B15024178 N-(2-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-(2-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B15024178
M. Wt: 356.9 g/mol
InChI Key: QSYIWYHJIDIBPM-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a chlorophenyl group, a diethylaminoethyl group, and a benzodiazole core

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, diethylamine, and o-phenylenediamine.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with o-phenylenediamine under basic conditions to form an intermediate benzodiazole derivative.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with diethylamine to introduce the diethylaminoethyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds, resulting in the formation of smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: It is used in biological research to study its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzodiazole derivatives, such as:

    N-[(2-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N-[(2-FLUOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.

    N-[(2-METHYLPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE: The presence of a methyl group may influence its lipophilicity and membrane permeability.

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H25ClN4

Molecular Weight

356.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine

InChI

InChI=1S/C20H25ClN4/c1-3-24(4-2)13-14-25-19-12-8-7-11-18(19)23-20(25)22-15-16-9-5-6-10-17(16)21/h5-12H,3-4,13-15H2,1-2H3,(H,22,23)

InChI Key

QSYIWYHJIDIBPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl

Origin of Product

United States

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